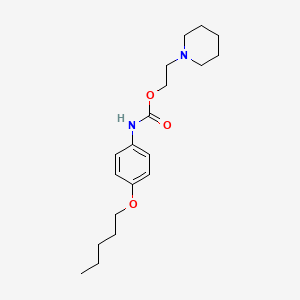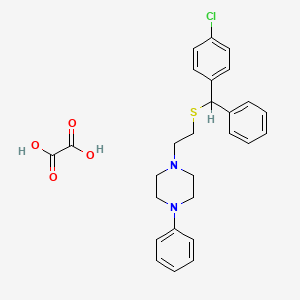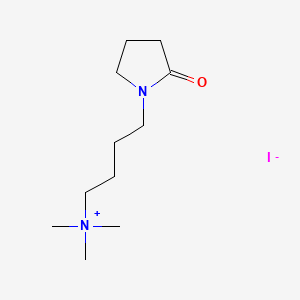
Ammonium, (4-(2-oxo-1-pyrrolidinyl)butyl)trimethyl-, iodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ammonium, (4-(2-oxo-1-pyrrolidinyl)butyl)trimethyl-, iodide is a quaternary ammonium compound. It is characterized by the presence of a pyrrolidinyl group attached to a butyl chain, which is further connected to a trimethylammonium group. The iodide ion serves as the counterion. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ammonium, (4-(2-oxo-1-pyrrolidinyl)butyl)trimethyl-, iodide typically involves the reaction of 4-(2-oxo-1-pyrrolidinyl)butyl bromide with trimethylamine, followed by the addition of an iodide source to replace the bromide ion with an iodide ion. The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the process.
化学反应分析
Types of Reactions
Ammonium, (4-(2-oxo-1-pyrrolidinyl)butyl)trimethyl-, iodide undergoes various chemical reactions, including:
Substitution Reactions: The iodide ion can be replaced by other nucleophiles, leading to the formation of different quaternary ammonium salts.
Oxidation and Reduction: The pyrrolidinyl group can undergo oxidation to form corresponding N-oxides or reduction to yield secondary amines.
Hydrolysis: Under acidic or basic conditions, the compound can hydrolyze to form the corresponding alcohol and amine.
Common Reagents and Conditions
Substitution: Common reagents include sodium azide, potassium cyanide, and thiols.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution: Formation of various quaternary ammonium salts.
Oxidation: Formation of N-oxides.
Reduction: Formation of secondary amines.
科学研究应用
Ammonium, (4-(2-oxo-1-pyrrolidinyl)butyl)trimethyl-, iodide has several applications in scientific research:
Chemistry: Used as a phase-transfer catalyst in organic synthesis.
Biology: Employed in studies involving neurotransmitter release and receptor binding.
Medicine: Investigated for its potential use in drug delivery systems and as a muscle relaxant.
Industry: Utilized in the formulation of disinfectants and antiseptics due to its antimicrobial properties.
作用机制
The mechanism of action of Ammonium, (4-(2-oxo-1-pyrrolidinyl)butyl)trimethyl-, iodide involves its interaction with cellular membranes and proteins. The compound can disrupt membrane integrity, leading to cell lysis. It can also bind to specific receptors, modulating their activity and influencing cellular signaling pathways.
相似化合物的比较
Similar Compounds
Oxotremorine M: A muscarinic acetylcholine receptor agonist with a similar pyrrolidinyl structure.
Pyrrolidine-2-one: A compound with a similar pyrrolidinyl ring but different functional groups.
Uniqueness
Ammonium, (4-(2-oxo-1-pyrrolidinyl)butyl)trimethyl-, iodide is unique due to its quaternary ammonium structure, which imparts distinct physicochemical properties such as high solubility in water and strong ionic interactions. These properties make it particularly useful in applications requiring high ionic strength and stability.
属性
CAS 编号 |
7383-75-7 |
|---|---|
分子式 |
C11H23IN2O |
分子量 |
326.22 g/mol |
IUPAC 名称 |
trimethyl-[4-(2-oxopyrrolidin-1-yl)butyl]azanium;iodide |
InChI |
InChI=1S/C11H23N2O.HI/c1-13(2,3)10-5-4-8-12-9-6-7-11(12)14;/h4-10H2,1-3H3;1H/q+1;/p-1 |
InChI 键 |
GYYXKYBBBWQIFK-UHFFFAOYSA-M |
规范 SMILES |
C[N+](C)(C)CCCCN1CCCC1=O.[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,3,2-Dioxaphosphorinane, 2-[2,4-bis(1,1-dimethylethyl)phenoxy]-5,5-dimethyl-](/img/structure/B13761167.png)
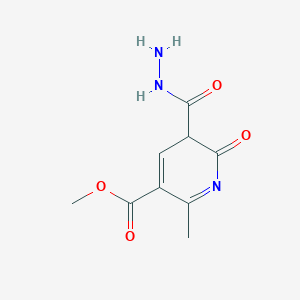

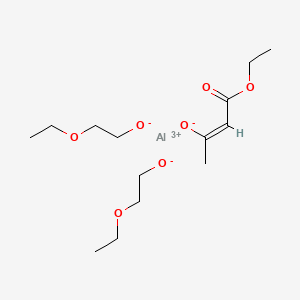
![Dimethyl 7-(trifluoromethyl)pyrazolo[1,5-a]pyridine-2,3-dicarboxylate](/img/structure/B13761194.png)
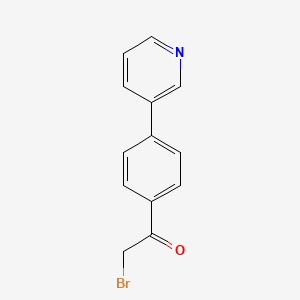
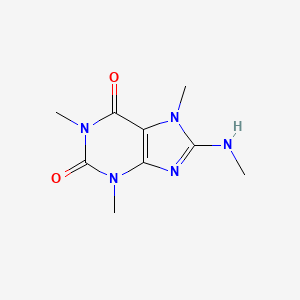

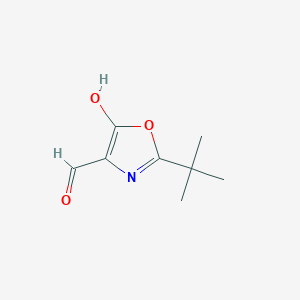

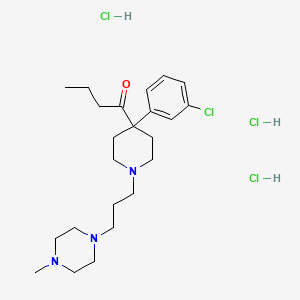
![barium(2+);3,5-dichloro-2-[(2-hydroxynaphthalen-1-yl)diazenyl]-4-methylbenzenesulfonate](/img/structure/B13761250.png)
